molecular formula C22H36O2 B10767386 (7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid

(7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid

Cat. No.: B10767386
M. Wt: 332.5 g/mol
InChI Key: TWSWSIQAPQLDBP-LIJGZOPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid is a polyunsaturated fatty acid with a 22-carbon chain and four double bonds. It is a member of the omega-3 fatty acid family, which is known for its significant roles in human health, particularly in cardiovascular and neurological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the catalytic hydrogenation of docosahexaenoic acid (DHA) to selectively reduce specific double bonds, followed by controlled oxidation to introduce the desired double bonds at specific positions.

Industrial Production Methods

Industrial production often employs microbial fermentation using genetically modified microorganisms capable of producing high yields of polyunsaturated fatty acids. These microorganisms are cultured in bioreactors under optimized conditions to maximize the production of this compound, which is then extracted and purified using techniques such as solvent extraction and chromatography.

Chemical Reactions Analysis

Types of Reactions

(7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the double bonds, leading to the formation of hydroperoxides and other oxidation products.

    Reduction: Catalytic hydrogenation can reduce the double bonds to form saturated fatty acids.

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.

    Substitution: Alcohols and amines are common reagents for esterification and amidation, respectively, often in the presence of a catalyst such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Saturated fatty acids.

    Substitution: Esters and amides.

Scientific Research Applications

(7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex lipids and as a standard in analytical techniques such as gas chromatography.

    Biology: Studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, inflammatory conditions, and neurological disorders.

    Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.

Mechanism of Action

The mechanism of action of (7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for the biosynthesis of eicosanoids, which are signaling molecules that play crucial roles in inflammation and immune responses. The molecular targets include enzymes such as cyclooxygenases and lipoxygenases, which convert this compound into bioactive metabolites.

Comparison with Similar Compounds

Similar Compounds

    Docosahexaenoic acid (DHA): Another omega-3 fatty acid with six double bonds.

    Eicosapentaenoic acid (EPA): An omega-3 fatty acid with five double bonds.

    Arachidonic acid (AA): An omega-6 fatty acid with four double bonds.

Uniqueness

(7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid is unique due to its specific double bond configuration, which imparts distinct biochemical properties and physiological effects. Unlike DHA and EPA, it has a different pattern of double bonds, which affects its role in cell membranes and its conversion to bioactive metabolites.

Properties

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

(7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid

InChI

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,16-15-

InChI Key

TWSWSIQAPQLDBP-LIJGZOPESA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C\CCCCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.